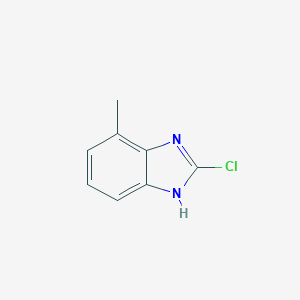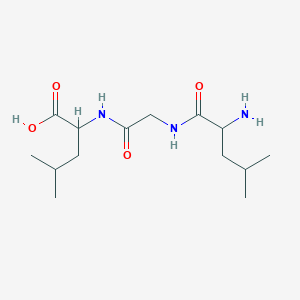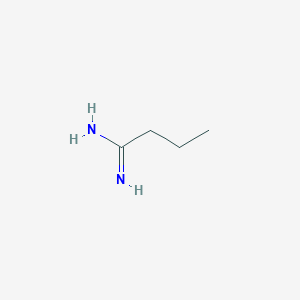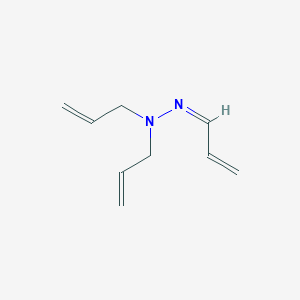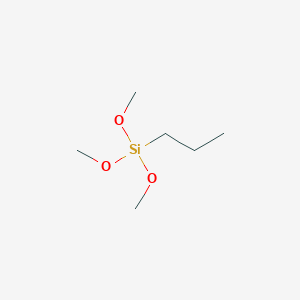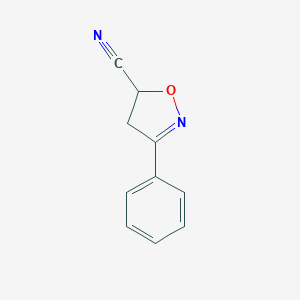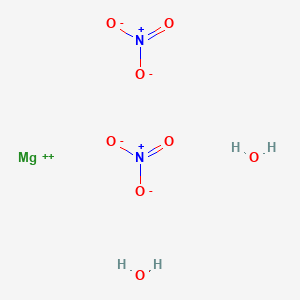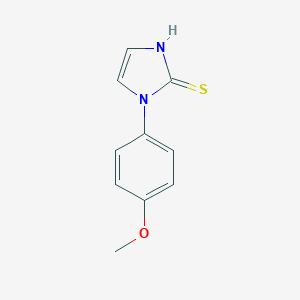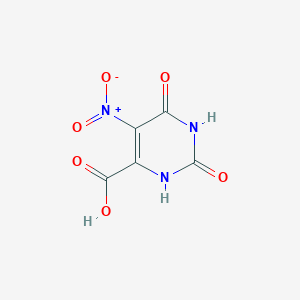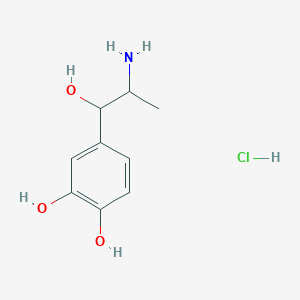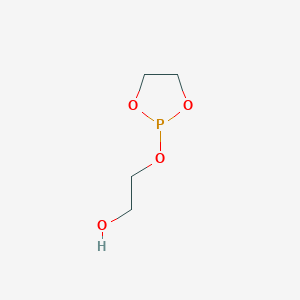
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol, also known as DEPE, is a phospholipid that has been widely used in scientific research due to its unique properties. DEPE is a synthetic phospholipid that is similar in structure to natural phospholipids found in cell membranes. It is composed of a hydrophilic head group, which contains a phosphorus atom, and a hydrophobic tail group, which consists of two long hydrocarbon chains. The unique structure of DEPE makes it an ideal candidate for use in various scientific applications.
Mecanismo De Acción
The exact mechanism of action of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is not well understood, but it is believed to interact with cell membranes in a similar way to natural phospholipids. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can form lipid bilayers, which are the basic structural units of cell membranes. These bilayers can then interact with other molecules, such as proteins, to regulate various cellular processes.
Efectos Bioquímicos Y Fisiológicos
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been shown to have various biochemical and physiological effects. It has been shown to increase the fluidity of lipid bilayers, which can affect the activity of membrane proteins. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been shown to have immunomodulatory effects, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has several advantages for use in lab experiments. It is a synthetic phospholipid that is readily available and can be easily synthesized. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is also stable and can be stored for long periods of time. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can be modified to have different properties, which can be useful in various applications.
However, there are also limitations to the use of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol in lab experiments. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is a synthetic compound that may not accurately reflect the properties of natural phospholipids found in cell membranes. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol may have different effects on different cell types, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol. One area of research is the development of new methods for synthesizing 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol and modifying its properties. Another area of research is the use of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol in the development of new drug delivery systems. Additionally, research is needed to better understand the mechanism of action of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol and its effects on different cell types. Overall, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is a promising compound that has the potential to be used in a wide range of scientific applications.
Métodos De Síntesis
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloroethanol with triethyl phosphite in the presence of a base such as sodium hydride. The resulting product is then treated with hydrogen peroxide to form 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol.
Aplicaciones Científicas De Investigación
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been widely used in scientific research due to its unique properties. It has been used as a model membrane lipid in studies of membrane structure and function. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has also been used as a component in liposomes, which are artificial vesicles that can be used to deliver drugs or other molecules to cells. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been used as a surfactant in various applications, including in the production of nanoparticles and in the stabilization of emulsions.
Propiedades
Número CAS |
1073-75-2 |
|---|---|
Nombre del producto |
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol |
Fórmula molecular |
C4H9O4P |
Peso molecular |
152.09 g/mol |
Nombre IUPAC |
2-(1,3,2-dioxaphospholan-2-yloxy)ethanol |
InChI |
InChI=1S/C4H9O4P/c5-1-2-6-9-7-3-4-8-9/h5H,1-4H2 |
Clave InChI |
MFWMOQNHOILVPR-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCCO |
SMILES canónico |
C1COP(O1)OCCO |
Otros números CAS |
1073-75-2 |
Sinónimos |
2-(1,3,2-dioxaphospholan-2-yloxy)ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



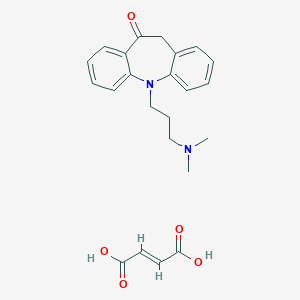
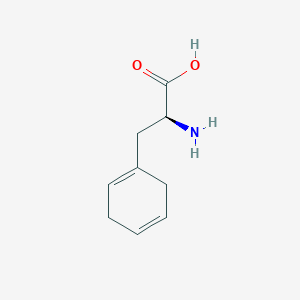
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)
